(+/-)-Cleroindicin E
Description
Contextualization within Natural Products Chemistry Research
(+/-)-Cleroindicin E is a member of the clerodane diterpenoid class of natural products. nih.govrsc.org Natural products chemistry focuses on the isolation, structure elucidation, and synthesis of secondary metabolites produced by living organisms. These compounds are of significant interest due to their structural complexity and potent biological activities, which often serve as the basis for the development of new therapeutic agents. nih.gov
Cleroindicin E is isolated from plants of the genus Clerodendrum, which belongs to the Lamiaceae family. cymitquimica.comnih.gov This genus is widely distributed globally and various species have been used in traditional medicine to treat a range of ailments. nih.govresearchgate.net Phytochemical investigations of Clerodendrum species have revealed a rich diversity of compounds, including diterpenoids, flavonoids, steroids, and phenylethanoid glycosides. nih.govscienceopen.com The clerodane diterpenoids, including the cleroindicins, represent a significant and characteristic group of compounds within this genus. nih.govrsc.org The study of compounds like this compound contributes to the chemotaxonomic understanding of the Clerodendrum genus and expands the library of known natural products.
Significance of the Cleroindicin Class in Chemical Biology Investigations
The broader class of clerodane diterpenoids, to which the cleroindicins belong, has attracted considerable attention from chemists and biologists due to their wide range of notable biological activities. nih.govrsc.org These activities include anti-inflammatory, cytotoxic, antimicrobial, and insect antifeedant properties. nih.govmedcraveonline.comnih.gov The diverse biological profiles of these compounds make them valuable tools for chemical biology investigations, allowing researchers to probe various biological pathways and protein functions.
The cleroindicin family itself, first isolated from Clerodendrum indicum, has been a subject of interest, particularly concerning their structure and stereochemistry. hkbu.edu.hknih.gov The structural ambiguity and confusion over the stereochemical assignments of naturally isolated cleroindicins have spurred significant efforts in total synthesis. nih.gov These synthetic endeavors are crucial not only for confirming the absolute and relative stereochemistry of the natural products but also for providing access to sufficient quantities of these materials for further biological evaluation. The successful synthesis of various cleroindicins has helped to clarify structural misassignments and has provided a clearer understanding of their biosynthetic pathways. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(3aS)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol |
InChI |
InChI=1S/C8H14O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h6-7,9-10H,1-5H2/t6?,7?,8-/m0/s1 |
InChI Key |
BMCMOTVWVYIGFM-RRQHEKLDSA-N |
Isomeric SMILES |
C1C[C@@]2(CCOC2CC1O)O |
Canonical SMILES |
C1CC2(CCOC2CC1O)O |
Origin of Product |
United States |
Isolation and Origin in Phytochemical Research
Botanical Sources of (+/-)-Cleroindicin E
The natural product this compound is a chemical compound that has been identified and isolated from specific botanical sources. Research has primarily documented its origin from plants belonging to the Clerodendrum genus, a group of flowering plants in the Lamiaceae family. scienceopen.com These plants are found in tropical and warm temperate regions globally, with a significant presence in tropical Africa and southern Asia. scienceopen.com
The principal botanical source for Cleroindicin E is Clerodendrum indicum. medchemexpress.commedchemexpress.euchemfaces.com This species, also known as Turk's Turban or Bharangi, is a perennial shrub native to tropical Asia and has been utilized in traditional medicine systems. meral.edu.mmcaringsunshine.comnih.gov The aerial parts of Clerodendrum indicum have been the specific plant material from which Cleroindicin E was successfully isolated. acs.orgdatapdf.com
While Clerodendrum indicum is the most direct source, related compounds, specifically other cleroindicins, have been found in other species of the same genus. For instance, Cleroindicin F has been reported in Clerodendrum bungei and Cornus controversa. nih.gov The presence of a family of structurally related compounds across different species within the Clerodendrum genus, such as C. bungei and C. japonicum, suggests a shared biosynthetic pathway. nih.govnbu.ac.in
Table 1: Documented Botanical Sources of Cleroindicin E and Related Compounds
| Compound | Botanical Source(s) | Family |
|---|---|---|
| This compound | Clerodendrum indicum medchemexpress.comchemfaces.compsu.ac.th | Lamiaceae |
| Cleroindicin A | Clerodendrum indicum, Clerodendrum bungei datapdf.comnbu.ac.in | Lamiaceae |
| Cleroindicin C | Clerodendrum indicum, Clerodendrum bungei nih.govdatapdf.comnbu.ac.in | Lamiaceae |
| Cleroindicin D | Clerodendrum indicum datapdf.com | Lamiaceae |
Methodologies for Isolation and Purification in Research Settings
The isolation of this compound from its botanical source involves a multi-step process combining extraction and chromatographic techniques. The methodologies employed in research settings are designed to separate the compound from a complex mixture of phytochemicals present in the plant material.
A documented procedure for isolating Cleroindicin E from the aerial parts of Clerodendrum indicum begins with extraction. datapdf.com The dried and powdered plant material is subjected to reflux extraction with 95% ethanol (B145695). datapdf.com This initial step yields a crude extract containing a wide array of compounds. The resulting crude extract is then dissolved in 50% ethanol and undergoes a defatting step using petroleum ether to remove nonpolar constituents like fats and waxes. datapdf.com
Following the removal of ethanol, the aqueous residue is partitioned with ethyl acetate (B1210297) (EtOAc). datapdf.com This liquid-liquid extraction step serves to concentrate the compounds of medium polarity, including Cleroindicin E, into the ethyl acetate fraction.
The purification of the ethyl acetate extract is achieved through column chromatography. datapdf.com This technique separates compounds based on their differential adsorption to a stationary phase. In the reported isolation, the EtOAc extract was first chromatographed on a silica (B1680970) gel column, eluting with a solvent system of chloroform-acetone (5:1), which separated the extract into several fractions. datapdf.com A specific fraction was then subjected to further purification on a medium-pressure column with a chloroform-methanol (25:1) solvent system, which successfully yielded pure Cleroindicin E. datapdf.com In the same process, other fractions were purified using different chromatographic steps, such as column chromatography on Kiesel gel 60 with a chloroform-isopropanol (20:1) eluent, to afford other related compounds. datapdf.com
Table 2: Summary of Isolation and Purification Steps for Cleroindicin E
| Step | Technique | Reagents/Solvents | Purpose |
|---|---|---|---|
| 1. Extraction | Reflux Extraction | 95% Ethanol | To obtain a crude extract from dried, powdered aerial parts of C. indicum. datapdf.com |
| 2. Defatting | Liquid-Liquid Partition | Petroleum Ether, 50% Ethanol | To remove nonpolar substances like fats and waxes. datapdf.com |
| 3. Fractionation | Liquid-Liquid Extraction | Ethyl Acetate | To concentrate compounds of intermediate polarity. datapdf.com |
| 4. Purification | Column Chromatography | Silica Gel, Chloroform-Acetone (5:1) | To separate the ethyl acetate extract into fractions. datapdf.com |
| 5. Final Isolation | Medium-Pressure Column Chromatography | Silica Gel, Chloroform-Methanol (25:1) | To isolate pure Cleroindicin E from a specific fraction. datapdf.com |
Co-occurrence with Related Natural Products in Biological Matrices
In phytochemical research, target compounds are rarely found in isolation. The biological matrix of the source organism contains a diverse array of structurally and biosynthetically related molecules. The isolation of this compound from Clerodendrum indicum is a clear example of this principle, as it was isolated alongside several other closely related compounds. datapdf.com
During the chromatographic separation of the extract from the aerial parts of C. indicum, five other new compounds, designated Cleroindicin A, B, C, D, and F, were also isolated and identified. acs.orgdatapdf.com The simultaneous isolation of these compounds highlights their structural similarity and common biosynthetic origin within the plant.
Table 3: Natural Products Co-occurring with this compound in Clerodendrum indicum
| Class | Compound Name | Notes |
|---|---|---|
| Cyclohexanone (B45756) Derivatives | Cleroindicin A | Co-isolated with Cleroindicin E. datapdf.com |
| Cleroindicin B | Co-isolated with Cleroindicin E. datapdf.com | |
| Cleroindicin C | Co-isolated with Cleroindicin E. datapdf.com | |
| Cleroindicin D | Co-isolated with Cleroindicin E. datapdf.com | |
| Cleroindicin F | Co-isolated with Cleroindicin E. datapdf.com | |
| Flavonoids | Apigenin | Generally found in the plant. psu.ac.th |
| Hispidulin | Generally found in the plant. psu.ac.thbiocrick.com | |
| Scutellarein | Generally found in the plant. psu.ac.thbiocrick.com | |
| Eupafolin | Generally found in the plant. psu.ac.th | |
| Hispidulin-7-O-glucuronide | Generally found in the plant. psu.ac.th | |
| Terpenoids | Terpenes/Terpenoids | General class identified in phytochemical screenings. uclmyanmar.orgwjcmpr.comwjcmpr.com |
| Steroids | Steroids | General class identified in phytochemical screenings. uclmyanmar.orgnih.govwjcmpr.comwjcmpr.com |
| Alkaloids | Alkaloids | General class identified in phytochemical screenings. meral.edu.mmuclmyanmar.orgnih.gov |
| Tannins | Tannins | General class identified in phytochemical screenings. meral.edu.mmuclmyanmar.orgnih.gov |
| Saponins | Saponins | General class identified in phytochemical screenings. uclmyanmar.orgnih.gov |
Biosynthetic Pathways and Stereochemical Considerations
Proposed Biogenesis of the Cleroindicin Scaffold
The biosynthesis of the cleroindicin family of natural products, including cleroindicin E, is thought to originate from the dearomatization of a glycosylated p-(2-hydroxyethyl)phenol, leading to the formation of the achiral cyclohexadienone, cornoside (B211721). nih.gov This initial step sets the stage for a series of transformations that build the characteristic scaffold of the cleroindicins.
One proposed pathway involves the oxidative dearomatization of para-(2-hydroxyethyl) phenol (B47542) using Oxone, which yields a cyclic endoperoxide. nih.gov This intermediate can then be opened to form a para-peroxyquinol. nih.gov Subsequent treatment of this prochiral intermediate with p-toluenesulfonic acid (pTsOH) and Triton-B is proposed to generate a cyclic peroxyenone, which then rearranges to form a tricyclic epoxide, a key structural feature of the cleroindicin core. nih.gov This rearrangement is thought to proceed through a dioxetane intermediate in a diastereospecific manner. nih.gov
The total synthesis of various cleroindicin members has provided significant insights into the plausibility of these biosynthetic routes. For instance, the synthesis of (±)-cleroindicin D has been achieved utilizing an oxidative dearomatization strategy. tu-dortmund.de These synthetic efforts have been instrumental in understanding the formation of the complex cyclohexyl ring systems found in these natural products. nih.gov
Enzymatic Transformations in Cleroindicin E Biosynthesis
While the specific enzymes involved in the complete biosynthetic pathway of cleroindicin E have not been fully elucidated, the proposed chemical transformations suggest the involvement of several classes of enzymes. Nature employs a vast arsenal (B13267) of enzymes, such as cytochrome P450s and α-ketoglutarate-dependent dioxygenases, for late-stage oxidation reactions, and transferases for attaching sugar moieties. beilstein-journals.org
The conversion of the precursor p-(2-hydroxyethyl)phenol to the achiral cyclohexadienone cornoside likely involves enzymatic glycosylation and subsequent dearomatization. nih.gov The formation of the epoxide and hydroxyl groups characteristic of the cleroindicin scaffold points towards the action of oxygenases. For example, the conversion of a hydroperoxyl group to an epoxide and the subsequent reduction to an alcohol are key steps. In a synthetic context, the reduction of a hydroperoxyl group to form cleroindicin F and the subsequent hydrogenation to yield cleroindicin C have been demonstrated. nih.gov The reduction of cleroindicin C can then lead to cleroindicin E. nih.gov
The stereoselectivity of these enzymatic reactions is crucial in determining the final stereochemistry of the natural product. Enzymes are known to catalyze highly stereoselective reactions, including the formation of multiple stereogenic centers in a single transformation. beilstein-journals.org
Investigation of Natural Racemization and Chirality in Cleroindicin E
A significant aspect of cleroindicin E's chemistry is its stereochemistry and the observation that naturally occurring chiral cleroindicins are often found as partial or nearly racemic mixtures. nih.gov This has led to considerable confusion regarding their structural assignments and optical rotations. nih.gov
Enantioselective syntheses of all known chiral cleroindicins (C, D, E, and F) have been instrumental in clarifying these stereochemical ambiguities. nih.gov The synthesis of nearly enantiopure samples of these compounds allowed for a comparison of their optical rotations with those of the natural isolates, revealing the partially racemic nature of the latter. nih.gov
It is proposed that cleroindicin F is a key intermediate that can racemize during biosynthesis. nih.gov This racemization is thought to occur through the intermediacy of an achiral cyclohexadienone. nih.gov Experimental evidence supports this, as optically enriched cleroindicin F has been shown to rapidly racemize when treated with bases like diisopropylethylamine (i-Pr2NEt) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov
The interconversion between different cleroindicins also plays a role in their observed chirality. For instance, the reduction of cleroindicin C has been shown to produce a mixture of cleroindicin E and iso-cleroindicin E. nih.gov Specifically, reduction with samarium diiodide favors the formation of cleroindicin E. nih.gov Conversely, the oxidation of what was believed to be (-)-cleroindicin E was reported to yield (-)-cleroindicin C, which was thought to be the natural enantiomer, highlighting the initial confusion in stereochemical assignments. nih.govbenchchem.com
The following table summarizes the key findings from enantioselective synthesis and racemization studies of the cleroindicin family:
| Compound | Natural State | Synthetic Findings | Proposed Biosynthetic Relationship |
| Cleroindicin C | Partially racemic | Synthetic (-)-cleroindicin C has [α]D = -79.0°. nih.gov | Can be formed by hydrogenation of cleroindicin F. nih.gov |
| Cleroindicin D | Partially racemic | Synthetic (-)-cleroindicin D has [α]D = -38.0°. nih.gov | Can be formed via intramolecular epoxidation and reduction of an intermediate. nih.gov |
| Cleroindicin E | Partially or nearly racemic | Can be formed by reduction of cleroindicin C. nih.gov | Derived from other cleroindicins. nih.gov |
| Cleroindicin F | Nearly racemic | Optically pure synthetic sample racemizes under slightly basic conditions. nih.govscite.ai | Proposed to be the precursor that racemizes during biosynthesis. nih.gov |
This body of research underscores the dynamic nature of the cleroindicin system, where biosynthetic pathways and non-enzymatic racemization contribute to the final stereochemical composition of the isolated natural products.
Preclinical Biological Activities and Mechanistic Research
Anticancer Activity Investigations of Cleroindicin E
There is currently no available data on the anticancer properties of (+/-)-Cleroindicin E.
In Vitro Cellular Models and Efficacy Studies
No studies have been published reporting the evaluation of this compound against any cancer cell lines. Consequently, there is no efficacy data, such as IC50 values, available in the scientific literature.
Molecular Mechanisms of Antiproliferative Effects
As no antiproliferative effects have been documented, the molecular mechanisms of action for this compound remain unknown. There is no information regarding its potential to induce apoptosis, cause cell cycle arrest, or other antiproliferative pathways.
Target Identification and Pathway Perturbation Studies
Research to identify the specific molecular targets or signaling pathways perturbed by this compound has not been reported.
Anti-inflammatory Activity Research of Cleroindicin E
There is currently no available data on the anti-inflammatory properties of this compound.
In Vitro and In Vivo (Animal) Models of Inflammation
No studies have been published that investigate the effects of this compound in either in vitro cellular models of inflammation or in vivo animal models.
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, PI3K-AKT)
Given the absence of anti-inflammatory studies, there is no information on whether this compound can modulate key inflammatory signaling pathways such as NF-κB, MAPK, or PI3K-AKT.
Neuroprotective Effects and Related Studies of Cleroindicin E
Cellular and Animal Models in Neurodegeneration Research
The investigation of neuroprotective compounds relies on a variety of cellular and animal models that replicate the pathological processes of neurodegenerative diseases. mdpi.com These models are crucial for understanding disease mechanisms and for the preclinical evaluation of potential therapeutic agents. mdpi.com
In vitro, or cellular, models often utilize neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, which can be treated with neurotoxins like rotenone (B1679576) to mimic the cellular stress and apoptosis seen in conditions like Parkinson's disease. nih.gov These models allow for detailed mechanistic studies, including the assessment of reactive oxygen species (ROS) levels, mitochondrial function, and the activation of apoptotic pathways. nih.gov
Animal models provide a more complex system to study neurodegeneration. mdpi.com For instance, mice treated with cuprizone (B1210641) are used to model demyelination, a key feature of multiple sclerosis. mdpi.com Other models may involve the administration of toxins like 3-nitropropionic acid to induce oxidative stress and neuronal damage, allowing researchers to evaluate a compound's ability to protect neurons and improve motor function in a living organism. nih.gov The zebrafish is another valuable animal model due to its genetic tractability and rapid development, making it suitable for studying oxidative stress and the effects of neuroprotective compounds. researchgate.net
| Model Type | Example | Application in Neurodegeneration Research | Key Pathologies Modeled |
|---|---|---|---|
| Cellular (In Vitro) | SH-SY5Y Human Neuroblastoma Cells | Studying toxin-induced neuronal apoptosis and oxidative stress. nih.gov | Mitochondrial dysfunction, apoptosis, ROS production. nih.gov |
| Animal (In Vivo) | Cuprizone-Treated Mouse | Investigating demyelination and remyelination processes. mdpi.com | Oligodendrocyte loss, demyelination. mdpi.com |
| Animal (In Vivo) | 3-Nitropropionic Acid (3-NP) Treated Mouse | Evaluating neuroprotection against oxidative stress-induced striatal degeneration. nih.gov | Oxidative stress, inflammation, neuronal loss. nih.gov |
| Animal (In Vivo) | Zebrafish (Danio rerio) | High-throughput screening of compounds for antioxidant and neuroprotective effects. researchgate.netnih.gov | Oxidative damage, developmental neurotoxicity. researchgate.net |
Mechanisms of Neuroprotection
Neuroprotective agents can exert their effects through various mechanisms, often targeting the underlying pathological processes of neurodegeneration, such as oxidative stress and neuroinflammation. nih.govresearchgate.net A primary mechanism is the mitigation of oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them. mdpi.com Compounds with antioxidant properties can directly scavenge free radicals or enhance the endogenous antioxidant response, thereby preventing damage to cellular components like lipids, proteins, and DNA. nih.govnih.gov
Another key mechanism involves the modulation of inflammatory pathways. researchgate.net Chronic neuroinflammation contributes significantly to neuronal damage in many neurodegenerative disorders. researchgate.net Neuroprotective compounds may suppress the activation of microglia and astrocytes, reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibit inflammatory signaling pathways like NF-κB. nih.govnih.gov
Furthermore, many neuroprotective agents prevent apoptosis, or programmed cell death, which is a final common pathway for neuronal loss. nih.gov This can be achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax), preventing the release of cytochrome C from mitochondria, and inhibiting the activation of caspases, which are enzymes that execute the apoptotic process. nih.govnih.gov
Molecular Interactions with Neurological Targets (e.g., FUS protein)
Recent research has focused on identifying natural compounds that can interact with specific protein targets implicated in neurodegenerative diseases. One such target is the Fused in Sarcoma (FUS) protein, which is linked to amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net
While direct studies on Cleroindicin E are limited, research on the related compound, Cleroindicin C , has identified it as a potential inhibitor of the FUS protein through computational methods. nih.gov Molecular docking analyses, which predict the binding affinity between a ligand and a protein, indicated that Cleroindicin C could form strong and specific interactions with the FUS protein. nih.gov These studies reported a substantial binding affinity and a low root-mean-square deviation (RMSD) value, suggesting a stable and precise binding conformation within the protein's binding pocket. nih.gov Subsequent molecular dynamics simulations further supported a stable interaction between Cleroindicin C and FUS, identifying key protein residues that may be crucial for this high-affinity binding. nih.gov Such interactions are significant as they may modulate the protein's function and pathological aggregation. nih.gov
| Compound | Target Protein | Binding Affinity (kcal/mol) | RMSD (Å) | Significance of Interaction |
|---|---|---|---|---|
| Cleroindicin C | FUS Protein | 10.12 | 0.77 | High binding affinity and low RMSD suggest a stable and precise interaction, indicating potential as a FUS protein inhibitor. nih.gov |
Antioxidant Activities of Cleroindicin E
Radical Scavenging Assays
The antioxidant potential of a chemical compound is frequently evaluated by its ability to scavenge synthetic free radicals in vitro. Several standardized assays are employed for this purpose, each with a different radical source and detection method. nih.gov
One of the most common is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The DPPH radical has a characteristic deep violet color, which fades to pale yellow upon neutralization by an antioxidant. The degree of color change, measured spectrophotometrically, is proportional to the compound's scavenging activity. nih.gov
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay is another widely used method. mdpi.com The ABTS radical cation is generated and, like DPPH, has a distinct color that diminishes in the presence of an antioxidant. mdpi.com Other assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, measure a compound's ability to donate an electron and reduce a ferric iron (Fe³⁺) complex. nih.govresearchgate.net Additionally, assays can measure the capacity to scavenge specific, highly reactive radicals like hydroxyl radicals (HORAC) and superoxide (B77818) radicals. mdpi.commdpi.com The results from these assays are often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the radicals) or in terms of Trolox equivalents, which compares the compound's activity to that of Trolox, a vitamin E analog. researchgate.netmdpi.com
| Assay | Radical/Principle | Method of Detection | Common Metric |
|---|---|---|---|
| DPPH Assay | 1,1-diphenyl-2-picrylhydrazyl radical | Spectrophotometric measurement of color change from violet to yellow. nih.gov | IC₅₀ nih.gov |
| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | Spectrophotometric measurement of the decrease in absorbance of the radical. mdpi.com | Trolox Equivalent (TE) researchgate.net |
| FRAP Assay | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ | Spectrophotometric measurement of the formation of the blue-colored ferrous complex. nih.gov | FRAP Value (e.g., µmol Fe²⁺/g) |
| HORAC Assay | Hydroxyl radical (•OH) | Fluorescence-based measurement of protection of a fluorescent probe from radical damage. mdpi.com | Gallic Acid Equivalent (GAE) mdpi.com |
Cellular Antioxidant Defense Modulation
Beyond direct radical scavenging, a compound's antioxidant effect can be mediated through the modulation of the cell's own antioxidant defense systems. nih.gov Cells possess a sophisticated network of antioxidant enzymes and signaling pathways to maintain redox balance and protect against oxidative stress. nih.gov
A critical pathway in this defense is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. mdpi.com Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. mdpi.com In the presence of oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.com There, it binds to the ARE in the promoter region of numerous genes, activating the expression of a suite of protective proteins. researchgate.net These include antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and detoxification enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). researchgate.netmdpi.com
Therefore, a compound with antioxidant activity may not only neutralize radicals directly but also act as an activator of the Nrf2 pathway, thereby upregulating the cell's intrinsic capacity to combat oxidative stress. nih.govnih.gov This modulation enhances cellular resilience against oxidative damage, a mechanism that is a key target for therapeutic intervention in diseases associated with oxidative stress. nih.gov
Other Reported Biological Activities of Cleroindicin E in Research
Comprehensive searches of available scientific databases and literature have not yielded specific reported biological activities for the compound this compound. Research has predominantly focused on the crude extracts of the Clerodendrum species from which various compounds, including cleroindicins, have been isolated. The biological effects observed in these studies are therefore attributable to the complex mixture of phytochemicals present in the extracts rather than to this compound alone.
Currently, there is no specific information available from preclinical research studies that identifies or investigates the interaction of this compound with any particular enzyme targets. While many natural products are explored for their enzyme-inhibiting potential as a mechanism for their therapeutic effects, such detailed investigations have not been published for this specific compound. Therefore, the enzymatic modulation profile of this compound is yet to be determined.
Studies on the crude extracts of Clerodendrum indicum, a plant source for cleroindicins, have demonstrated general antimicrobial properties. However, the specific contribution of this compound to these effects has not been elucidated. There are no available research findings that detail the modulation of specific microbial systems, including antibacterial or antifungal activity, by the isolated compound this compound. Further research is required to ascertain whether this compound possesses any direct antimicrobial activities and to characterize its spectrum of activity against various microorganisms.
Structure Activity Relationship Sar Studies and Analog Development
Systematic Structural Modifications and Impact on Biological Activity
The biological activity of the cleroindicin family is intrinsically linked to its unique and complex chemical structure, which features a fused bicyclic system. SAR studies aim to identify the key structural motifs, or pharmacophores, responsible for the observed bioactivity by systematically modifying different parts of the molecule and assessing the resulting changes in efficacy.
Research into the cleroindicin family and related compounds has highlighted several key areas of the molecule where modifications can significantly impact biological activity. The core scaffold, typically a cyclohexanone (B45756) ring fused with a tetrahydrofuran (B95107) ring, and its various substituents are primary targets for modification. vulcanchem.com The stereochemistry at the ring fusion points is also critical, as incorrect assignments can invalidate SAR studies. benchchem.com
One of the known modifications within the cleroindicin family is the oxidation of (-)-Cleroindicin E, which results in the formation of (-)-epi-cleroindicin D. benchchem.com Another naturally occurring related compound is 5-O-ethyl-cleroindicin D, indicating that modifications at the hydroxyl groups are possible. globalsciencebooks.info While specific biological activity data for these particular derivatives is not extensively detailed in the reviewed literature, studies on analogous compounds provide insight into the likely effects of such changes. For instance, in other natural product scaffolds, modifications like hydroxylation, dehydroxylation, and methoxylation at key positions have been shown to significantly alter biological potency. acs.org
Systematic modifications would involve altering the functional groups on the rings. The table below illustrates hypothetical SAR data based on principles observed in similar natural product drug discovery campaigns, where analogs are synthesized and tested for activity (e.g., cytotoxicity against a cancer cell line, measured by IC50).
Table 1: Representative Structure-Activity Relationship Data for Hypothetical Cleroindicin E Analogs This table is illustrative and based on general principles of medicinal chemistry applied to related compounds.
| Modification Site | Original Group | Modified Group | Predicted Impact on Cytotoxicity (IC50) | Rationale |
| C5-hydroxyl | -OH | -OCH₃ (Methoxy) | Decrease | The hydroxyl group may be crucial for hydrogen bonding with the biological target; its removal or masking could reduce binding affinity. acs.org |
| C5-hydroxyl | -OH | -H (Dehydroxy) | Significant Decrease | Loss of a key interaction point is likely to severely diminish activity. acs.org |
| Cyclohexanone Ring | C=O (Ketone) | C=NOH (Oxime) | Variable | May alter redox potential and protein binding, potentially changing the activity profile or potency. nih.gov |
| Furan (B31954) Ring | Oxygen Heteroatom | Nitrogen Heteroatom | Significant Change | This fundamental change to the heterocyclic system would likely alter binding and overall biological activity profile. |
| Stereocenter | (3aR,7aS) | (3aS,7aR) | Variable / Decrease | Stereochemistry is often critical for precise fitting into a target's active site; altering it can lead to a loss of activity. vulcanchem.com |
Design and Synthesis of Cleroindicin E Analogs for Biological Screening
The design and synthesis of analogs of (+/-)-Cleroindicin E are driven by the insights gained from SAR studies. The primary goal is to create novel molecules with improved characteristics, such as enhanced potency against a specific target, greater selectivity to reduce off-target effects, or better pharmacokinetic properties. vulcanchem.com The process begins with the lead compound, Cleroindicin E, and branches out to create a library of related molecules for biological evaluation.
The synthetic routes to cleroindicin analogs often leverage the total synthesis pathways developed for the natural products themselves. acs.org Key synthetic strategies for creating diversity include:
Modification of Existing Functional Groups: Simple chemical transformations can alter the hydroxyl or ketone groups present in the parent molecule. For example, esterification or etherification of hydroxyl groups, or conversion of the ketone to an oxime or imine. nih.gov
Altering the Core Scaffold: More complex syntheses can modify the fused ring system. This might involve changing ring size, substituting the oxygen in the furan ring with other heteroatoms like nitrogen or sulfur, or creating derivatives through dearomatization reactions of phenolic precursors. benchchem.comnih.gov
Introduction of New Substituents: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for adding a wide variety of substituents (e.g., aryl, heteroaryl groups) to the core structure, which can explore new binding interactions with a biological target. nih.gov
Once synthesized, these analogs undergo purification, typically using chromatographic techniques, to ensure their structural integrity before being subjected to biological screening. benchchem.com This screening process involves a battery of in vitro assays to test for desired activities, such as cytotoxicity against cancer cell lines, antimicrobial activity against pathogenic bacteria, or inhibition of specific enzymes. tandfonline.comresearchgate.net
Table 2: Synthetic Strategies for Cleroindicin E Analog Development
| Analog Class | Synthetic Strategy | Example Reaction | Purpose of Modification |
| Substituent Analogs | Functional group interconversion | Esterification, Etherification, Reductive Amination | To probe the importance of hydrogen bond donors/acceptors and steric bulk at specific positions. |
| Side-Chain Analogs | Palladium-catalyzed cross-coupling | Suzuki or Sonogashira reactions on a suitable precursor | To introduce diverse aromatic and aliphatic side chains to explore new binding pockets. nih.gov |
| Scaffold Analogs | Oxidative dearomatization of phenolic precursors | Oxidation with hypervalent iodine reagents (e.g., PIDA) | To generate the core cyclohexadienone structure from readily available starting materials. nih.gov |
| Stereochemical Analogs | Asymmetric synthesis | Use of chiral catalysts or auxiliaries during synthesis | To evaluate the importance of specific stereocenters for biological activity. acs.org |
Computational Chemistry in SAR Elucidation for Cleroindicin E
Computational chemistry has become an indispensable tool in modern drug discovery, offering a time- and cost-effective way to rationalize SAR and guide the design of new analogs. researchgate.net For a molecule like Cleroindicin E, computational methods can predict how structural changes will affect its interaction with biological targets, helping to prioritize which analogs to synthesize.
Molecular docking is a primary computational technique used in this context. It predicts the preferred orientation of a ligand (e.g., a Cleroindicin E analog) when bound to a target protein. For instance, a computational study on the closely related Cleroindicin C used molecular docking and machine learning to identify it as a potential inhibitor of the FUS protein, which is implicated in dementia. nih.gov Such studies can reveal key interactions, like hydrogen bonds or hydrophobic contacts, between the molecule and specific amino acid residues in the protein's binding site. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to model the behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the interaction. nih.gov By analyzing metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess whether the analog remains stably bound or if it is too flexible, which might indicate a weaker interaction. nih.gov
Furthermore, computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed analogs. Tools like the BOILED-Egg model can predict whether a compound is likely to be absorbed in the gut or cross the blood-brain barrier based on its polarity and lipophilicity. nih.govmdpi.com Other parameters like ligand efficiency (LE) metrics help to optimize lead compounds by balancing potency with physicochemical properties to ensure they have drug-like characteristics. mdpi.com
Table 3: Application of Computational Chemistry in Cleroindicin SAR Studies
| Computational Method | Purpose | Insights Gained for Cleroindicin-like Scaffolds |
| Molecular Docking | Predict binding mode and affinity of analogs to a target protein. | Identification of key binding residues and the role of specific functional groups in target recognition (e.g., FUS protein). benchchem.comnih.gov |
| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex over time. | Confirmation of stable binding interactions and flexibility analysis of the ligand in the active site. nih.gov |
| Quantitative SAR (QSAR) | Develop mathematical models that correlate chemical structure with biological activity. | Prediction of the activity of unsynthesized analogs, guiding design to maximize potency. |
| ADME/T Prediction | Forecast pharmacokinetic properties and potential toxicity. | Evaluation of drug-likeness, prediction of gastrointestinal absorption, and blood-brain barrier permeability using models like the BOILED-Egg. nih.govmdpi.com |
| Density Functional Theory (DFT) | Analyze electronic structure and reactivity. | Understanding reaction mechanisms for synthesis and rationalizing the electronic basis of the biological mechanism (e.g., redox properties). acs.org |
Advanced Analytical Methodologies for Research on Cleroindicin E
Spectroscopic Techniques for Structural Analysis in Research (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental to determining the molecular structure of novel compounds. wikipedia.org For Cleroindicin E and related clerodane diterpenoids, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools. researchgate.netbenchchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insights into the connectivity and spatial arrangement of atoms within a molecule. wikipedia.orgnih.gov One-dimensional (1D) NMR techniques like ¹H-NMR and ¹³C-NMR, along with two-dimensional (2D) experiments such as COSY, HSQC, and HMBC, are employed to piece together the complex framework of cleroindicins. mdpi.comscite.ai For instance, the analysis of ¹H-NMR and ¹³C-NMR spectra was instrumental in the initial identification of Cleroindicins A-F. datapdf.com Specific proton signals and their coupling constants, like the characteristic triplet for the H-9 proton and the double doublets for the C-8 methylene (B1212753) protons, can confirm structural features such as the position of a carbonyl group. datapdf.com
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. acs.org For example, the molecular formula of Cleroindicin A (C₈H₁₄O₂) was determined using High-Resolution Electron Ionization Mass Spectrometry (HREIMS). datapdf.com This technique, often coupled with chromatographic methods, is a powerful tool for identifying known and unknown metabolites in complex mixtures. nih.gov
Table 1: Key Spectroscopic Data for Cleroindicin Analogs
| Compound | Technique | Key Observations/Data | Reference |
|---|---|---|---|
| Cleroindicin A | HREIMS | [M]⁺ 142.0945 (deduced C₈H₁₄O₂) | datapdf.com |
| Cleroindicin C | ¹H-NMR | H-9: triplet; H-8: two double doublets | datapdf.com |
| Cleroindicin D | ¹H-NMR | H-9: triplet (δ 4.34); H-8: two double doublets (δ 2.81, 3.22) | datapdf.com |
| Caseobliquin A | HRTOFESIMS | [M + Na]⁺ m/z 619.2513 (deduced C₃₃H₄₀O₁₀) | acs.org |
Chromatographic Methods for Purity and Stereoisomer Analysis (e.g., HPLC, GC, SFC)
Chromatography is essential for separating individual compounds from complex mixtures and for analyzing their purity and stereoisomeric composition. ijpsjournal.com High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary techniques used in the study of clerodane diterpenoids. ijpsjournal.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the separation and quantification of non-volatile compounds. nih.govingentaconnect.com For clerodane diterpenoids, reversed-phase HPLC with a C18 column is a common approach. acs.orgingentaconnect.com A simple and rapid HPLC method has been developed for the quantitative determination of nine neo-clerodane diterpenoids using an acetonitrile-water gradient. nih.govingentaconnect.com As (+/-)-Cleroindicin E is a racemic mixture, chiral HPLC is necessary to separate its enantiomers. sigmaaldrich.comcsfarmacie.cz This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. sigmaaldrich.comcsfarmacie.cz
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. nih.gov While less common for the direct analysis of intact clerodane diterpenoids, which may have low volatility, GC can be used for the analysis of derivatives or smaller fragments of these molecules. scite.ai
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations. shimadzu.comchromatographyonline.com Using supercritical carbon dioxide as the mobile phase, SFC often provides faster and more efficient separations than HPLC. nih.govchromatographyonline.com Its lower viscosity and higher diffusivity allow for higher flow rates without a loss of efficiency. chromatographyonline.com SFC is particularly well-suited for the separation of enantiomers and is considered a greener alternative to normal-phase HPLC due to the reduced use of toxic organic solvents. shimadzu.comchromatographyonline.com
Table 2: Chromatographic Methods for Clerodane Diterpenoid Analysis
| Technique | Stationary Phase/Column | Mobile Phase/Conditions | Application | Reference |
|---|---|---|---|---|
| HPLC | Phenomenex Luna C18(2) | Acetonitrile-water gradient | Quantitative analysis of neo-clerodane diterpenoids | nih.govingentaconnect.com |
| Chiral HPLC | Chiral Stationary Phase (CSP) | Varies (e.g., Hexane/2-propanol) | Separation of enantiomers | vt.edu |
| SFC | Chiral columns | Supercritical CO₂ with modifiers (e.g., methanol, ethanol) | Chiral separation of various compounds | shimadzu.com |
Crystallographic Studies of Cleroindicin E and its Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. anton-paar.comwikipedia.org This technique involves directing X-rays at a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density within the crystal, revealing the precise positions of atoms and the nature of their chemical bonds. wikipedia.org
For complex natural products like Cleroindicin E, obtaining a crystal suitable for X-ray diffraction can be a significant challenge. wikipedia.org However, when successful, it provides unambiguous proof of the compound's structure and absolute configuration. benchchem.commdpi.com For example, the absolute configuration of the related neo-clerodane diterpenoid, Guevarain B, was determined by X-ray analysis. mdpi.com While specific crystallographic data for this compound is not detailed in the provided results, the technique remains the gold standard for structural confirmation in this class of compounds. wikipedia.orgrsc.org
Future Directions and Research Opportunities
Unexplored Biological Potentials of Cleroindicin E and Its Derivatives
(+/-)-Cleroindicin E is a natural compound originally isolated from Clerodendrum indicum. medchemexpress.com The Clerodendrum genus is a rich source of phytochemicals, including diterpenoids, flavonoids, and steroids, which have demonstrated a wide spectrum of pharmacological activities. scienceopen.comnih.gov Extracts and isolated compounds from this genus are known to possess anti-inflammatory, antioxidant, anticancer, antimicrobial, and neuroprotective properties, among others. scienceopen.comgreenpharmacy.info This broad bioactivity within the parent genus suggests that Cleroindicin E and its synthetic derivatives may harbor significant, yet undiscovered, therapeutic potentials.
Future research should systematically screen Cleroindicin E and its novel analogs against a diverse panel of biological targets. Key areas of interest include:
Anticancer Activity: While a preliminary in-silico study has assessed Cleroindicin E in the context of anticancer potential, comprehensive in-vitro and in-vivo studies are lacking. nih.gov Research could focus on its cytotoxicity against various cancer cell lines, particularly those known for drug resistance. Investigating its effect on specific cancer hallmarks, such as angiogenesis, metastasis, and cell cycle progression, could reveal novel mechanisms of action.
Neuroprotective Effects: Several compounds from the Clerodendrum genus have shown memory-enhancing and neuroprotective activities. scienceopen.com Given the rise of neurodegenerative diseases, exploring the potential of Cleroindicin E derivatives to protect neurons from oxidative stress, excitotoxicity, or protein aggregation could lead to new therapeutic strategies.
Antimicrobial and Antiviral Properties: The emergence of multidrug-resistant pathogens necessitates a search for new antimicrobial agents. While the Clerodendrum genus has yielded compounds with antimicrobial effects, the specific activity of Cleroindicin E against a broad range of bacteria, fungi, and viruses is an important and unexplored area. greenpharmacy.infojddtonline.info
Anti-inflammatory and Immunomodulatory Roles: The traditional use of Clerodendrum species for treating inflammatory conditions provides a strong rationale for investigating Cleroindicin E in this context. researchgate.net Future studies could examine its ability to modulate key inflammatory pathways, such as the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes or the production of pro-inflammatory cytokines. mdpi.com
Advancements in Stereoselective Synthesis of Complex Cleroindicin Analogs
The stereochemistry of the cleroindicin family is complex and has been a subject of clarification through total synthesis. nih.govacs.org The enantioselective synthesis of all known chiral cleroindicins (C-F) has demonstrated that some natural isolates are likely partially racemic, highlighting the importance of chemical synthesis to obtain optically pure samples for biological evaluation. nih.govacs.org
Future synthetic efforts should leverage recent breakthroughs in stereoselective methods to build libraries of complex Cleroindicin E analogs with precisely controlled three-dimensional structures. numberanalytics.com
Advanced Catalysis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, offers the potential to access Cleroindicin E analogs with high stereocontrol. numberanalytics.comrsc.org These methods could be applied to overcome challenges in constructing the substituted cyclohexanone (B45756) core and controlling the stereocenters.
Computational Chemistry: The use of computational models to predict the stereoselectivity of reactions is becoming increasingly vital. numberanalytics.com These tools can help in designing efficient synthetic routes to complex analogs and in understanding the reaction mechanisms that govern stereochemical outcomes.
Biocatalysis: The use of enzymes as biocatalysts is an emerging trend in stereoselective synthesis. numberanalytics.com Enzymes could be employed to perform highly selective transformations on Cleroindicin E precursors, offering an environmentally friendly and efficient route to novel derivatives.
Novel Synthetic Strategies: Recent advances in synthetic methodologies, such as new approaches for 1,2-cis-O-glycosylation or the synthesis of sterically demanding tetrasubstituted alkenes, can inspire new strategies for elaborating the Cleroindicin E scaffold. frontiersin.orgrsc.org Applying these methods could enable the synthesis of previously inaccessible analogs for structure-activity relationship (SAR) studies.
| Technique | Description | Potential Application for Cleroindicin Analogs |
|---|---|---|
| Asymmetric Organocatalysis | Uses small, chiral organic molecules to catalyze enantioselective reactions, such as Michael additions and aldol (B89426) reactions, crucial for ring formation. rsc.org | Precise construction of the chiral cyclohexanone core of Cleroindicin E with desired stereochemistry. |
| Transition Metal Catalysis | Employs chiral ligands on metal centers (e.g., Rhodium, Palladium, Iridium) to direct stereoselective transformations. rsc.org | Stereocontrolled installation of functional groups and formation of C-C bonds on the cleroindicin scaffold. |
| Biocatalysis / Enzymatic Reactions | Utilizes isolated enzymes or whole organisms to perform highly specific reactions (e.g., stereoselective reductions, hydroxylations). numberanalytics.com | Generation of specific stereoisomers of Cleroindicin E or its precursors that are difficult to access via traditional chemistry. |
| Computational Modeling | Uses quantum mechanics and molecular modeling to predict reaction outcomes and design stereoselective catalysts and reaction conditions. numberanalytics.com | To guide the selection of reagents and conditions for synthesizing complex analogs, minimizing trial-and-error experimentation. |
Integration of Omics Technologies in Mechanistic Studies of Cleroindicin E
Understanding the precise mechanism of action is crucial for the development of any therapeutic agent. The integration of high-throughput "omics" technologies offers a powerful, systems-level approach to elucidate the biological effects of Cleroindicin E. nih.govnih.gov By moving beyond a single-target hypothesis, multi-omics integration can provide a holistic view of the cellular response to the compound. frontlinegenomics.com
Transcriptomics (RNA-Seq): This technology can identify all genes whose expression is altered in response to treatment with Cleroindicin E. This can reveal the signaling pathways and cellular processes that are modulated by the compound, offering clues to its mechanism.
Proteomics: By analyzing changes in the entire protein complement of a cell or tissue, proteomics can identify the direct protein targets of Cleroindicin E or downstream proteins affected by its activity. nih.gov This is essential for understanding how the compound exerts its biological effect.
Metabolomics: This approach quantifies changes in small-molecule metabolites following compound treatment. nih.gov It can reveal how Cleroindicin E alters cellular metabolism, which is often a key factor in diseases like cancer.
Integrated Multi-Omics Analysis: The true power lies in integrating these datasets. nih.govcd-genomics.com For example, correlating transcriptomic changes with proteomic data can confirm whether altered gene expression leads to corresponding changes in protein levels. Combining these with metabolomic data can create a comprehensive map of the compound's impact on cellular networks, from gene to protein to metabolic function, providing unprecedented insight into its mechanism of action. nih.gov
Comparative Research with Other Cleroindicin Family Members
The cleroindicin family consists of several related compounds (A-F) isolated from Clerodendrum species. nih.gov These compounds share a similar core structure but differ in their oxidation state and stereochemistry. A comparative study of these family members is essential for understanding structure-activity relationships (SAR).
An enantioselective total synthesis of cleroindicins C, D, E, and F has been reported, which helped clarify the absolute stereochemistry of these natural products. nih.govacs.org This work provides a critical foundation for comparative biological studies using synthetically pure materials. For instance, Cleroindicin B has been shown to possess only weak antioxidant activity. chemfaces.comresearchgate.net Comparing this with the activity of Cleroindicin E could illuminate how specific structural features contribute to biological function. Furthermore, the synthesis of diastereomers like iso-cleroindicin E provides an ideal control for probing the importance of specific stereocenters for bioactivity. nih.gov
Systematic comparative studies could answer key questions:
How do small changes in stereochemistry (e.g., comparing Cleroindicin E and iso-cleroindicin E) affect target binding and cellular activity?
What is the role of the different functional groups present across the cleroindicin family (e.g., ketone vs. alcohol) in determining biological potential?
Are there synergistic or antagonistic effects when different cleroindicins are combined?
| Compound Name | Natural Source (Genus) | Key Structural Features | Reported Biological Notes |
|---|---|---|---|
| Cleroindicin A | Clerodendrum | Reported as a meso (non-chiral) structure. acs.org | Bioactivity not well-defined. |
| Cleroindicin B | Clerodendrum, Dolichandrone, Sinningia | Cyclohexanone derivative. chemfaces.comresearchgate.net | Shows weak scavenging action on hydroxyl radicals. chemfaces.comresearchgate.net |
| Cleroindicin C | Clerodendrum | Chiral cyclohexanone, hydrogenation product of Cleroindicin F. nih.gov | Absolute stereochemistry clarified by synthesis. nih.gov |
| Cleroindicin D | Clerodendrum | Chiral, structure assigned and synthesized. nih.gov | Optical rotation of natural product suggests it may be partially racemic. nih.gov |
| This compound | Clerodendrum | Chiral cyclohexanol, reduction product of Cleroindicin C. nih.gov | Biological potential largely unexplored. |
| Cleroindicin F | Clerodendrum | Chiral α,β-unsaturated ketone, racemizes under basic conditions. nih.govacs.org | Natural sample found to be nearly racemic. nih.gov |
| iso-Cleroindicin E | Synthetic | Diastereomer (epimer) of Cleroindicin E. nih.gov | Serves as a key comparator for SAR studies. |
Q & A
Q. What spectroscopic methods are recommended for confirming the structure and purity of (±)-Cleroindicin E?
To confirm structural identity and purity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), high-resolution mass spectrometry (HRMS), and chiral high-performance liquid chromatography (HPLC). For stereochemical validation, compare experimental data (e.g., optical rotation, circular dichroism) with literature values. Ensure NMR assignments align with predicted coupling constants and splitting patterns, and use HRMS to verify molecular formula accuracy. Chiral HPLC can resolve enantiomers and quantify enantiomeric excess .
Q. What experimental details should be included when reporting (±)-Cleroindicin E synthesis?
Full protocols must specify reaction conditions (temperature, solvent, catalyst), purification methods (column chromatography, recrystallization), and characterization data (NMR, HRMS, melting points). For reproducibility, document yield percentages, solvent ratios, and chromatographic Rf values. If using known procedures, cite original literature; for novel syntheses, provide complete spectral datasets and purity assessments (e.g., HPLC traces) .
How can researchers formulate a focused research question for studying (±)-Cleroindicin E's structure-activity relationships?
Apply the PICO framework:
- Population : Target biological system (e.g., enzyme or cell line).
- Intervention : Structural modifications (e.g., substituent changes, stereochemical variations).
- Comparison : Bioactivity of (±)-Cleroindicin E vs. analogs or enantiomers.
- Outcome : Quantitative metrics (e.g., IC50, binding affinity). Example: "How does the C-3 hydroxyl group in (±)-Cleroindicin E influence its inhibitory activity against α-glucosidase compared to its deoxygenated analog?" .
Advanced Research Questions
Q. How can researchers address racemization observed during the synthesis of Cleroindicin E enantiomers?
Racemization often occurs under basic or high-temperature conditions. Mitigate this by:
- Using low-temperature reactions (<0°C) and aprotic solvents.
- Incorporating chiral auxiliaries or catalysts to enforce stereochemical control.
- Monitoring enantiomeric ratios dynamically via chiral HPLC or polarimetry. For unstable intermediates, employ kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) .
Q. What computational methods validate the stereochemical assignment of Cleroindicin E?
Combine density functional theory (DFT) calculations with experimental
- Compare computed and experimental NMR chemical shifts (DP4 probability analysis).
- Simulate electronic circular dichroism (ECD) spectra to match observed Cotton effects.
- Perform molecular docking to assess enantiomer-specific binding modes in biological targets .
Q. What strategies resolve contradictions in reported bioactivity data for (±)-Cleroindicin E?
Discrepancies may arise from enantiomeric impurities or assay variability. Address this by:
Q. How can dynamic kinetic resolution improve the enantioselective synthesis of Cleroindicin E?
Design catalytic systems (e.g., organocatalysts, transition-metal complexes) that promote simultaneous racemization and selective crystallization. Optimize reaction parameters (pH, solvent polarity) to favor the desired enantiomer. Validate outcomes using time-resolved chiral HPLC and X-ray crystallography .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing (±)-Cleroindicin E's dose-response data?
Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC50/EC50 values. Apply Student’s t-test or ANOVA for inter-group comparisons, ensuring replicates (n ≥ 3) and normalization to controls. Report confidence intervals and p-values to quantify significance .
Q. How should researchers handle conflicting spectroscopic data in (±)-Cleroindicin E characterization?
Cross-validate using orthogonal techniques:
- Resolve NMR ambiguities via 2D experiments (COSY, HSQC, HMBC).
- Confirm mass accuracy with alternative ionization methods (ESI vs. MALDI).
- Compare melting points and optical rotations with literature benchmarks. Discrepancies may indicate impurities or incorrect structural assignments .
Experimental Design
Q. What controls are essential in bioactivity assays for (±)-Cleroindicin E?
Include:
Q. How can researchers optimize reaction yields in (±)-Cleroindicin E synthesis?
Conduct Design of Experiments (DoE) to screen variables (catalyst loading, solvent, stoichiometry). Use response surface methodology (RSM) to identify optimal conditions. For scale-up, prioritize green chemistry principles (e.g., solvent recycling, catalytic efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
